molecular formula C9H21B B075235 Tripropylborane CAS No. 1116-61-6

Tripropylborane

Cat. No.: B075235
CAS No.: 1116-61-6
M. Wt: 140.08 g/mol
InChI Key: ZMPKTELQGVLZTD-UHFFFAOYSA-N
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Description

Tripropylborane is an organic compound with the chemical formula (C3H7)3B. It is a colorless liquid with a fishy odor at room temperature and pressure. This compound is flammable and soluble in some organic solvents such as ethers and aromatic hydrocarbons. This compound is widely used in organic synthesis due to its effectiveness as a reducing agent and its role in catalytic hydrogenation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripropylborane can be synthesized by the reaction of trimethylboron with propylmagnesium bromide. This reaction is typically carried out in an anhydrous environment and requires the protection of an inert atmosphere . The reaction can be represented as follows: [ \text{B(CH}_3\text{)}_3 + 3 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{B(C}_3\text{H}_7\text{)}_3 + 3 \text{MgBr(CH}_3\text{)} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the anhydrous environment and inert atmosphere required for the reaction.

Chemical Reactions Analysis

Types of Reactions: Tripropylborane undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form tripropylborate.

    Reduction: It acts as a reducing agent in catalytic hydrogenation reactions.

    Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: this compound itself acts as a reducing agent.

    Substitution: Reagents such as halogens and other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Tripropylborate.

    Reduction: Various reduced organic compounds depending on the substrate.

    Substitution: Substituted boron compounds.

Scientific Research Applications

Tripropylborane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reducing agent and in catalytic hydrogenation reactions.

    Biology: this compound is used in the synthesis of biologically active compounds and in the study of boron-containing biomolecules.

    Medicine: It is used in the development of boron-containing drugs and in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tripropylborane involves its ability to donate electrons and participate in various chemical reactions. In reduction reactions, this compound donates electrons to reduce other compounds. In oxidation reactions, it undergoes oxidation to form tripropylborate. The molecular targets and pathways involved depend on the specific reaction and the substrate being used .

Comparison with Similar Compounds

    Triethylborane (C6H15B): Similar to tripropylborane but with ethyl groups instead of propyl groups.

    Tributylborane (C12H27B): Similar to this compound but with butyl groups instead of propyl groups.

    Trimethylborane (C3H9B): Similar to this compound but with methyl groups instead of propyl groups.

Uniqueness of this compound: this compound is unique due to its specific reactivity and the size of its propyl groups, which influence its steric and electronic properties. This makes it particularly useful in certain types of chemical reactions where other boranes may not be as effective .

Properties

IUPAC Name

tripropylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPKTELQGVLZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC)(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149695
Record name Borane, tripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116-61-6
Record name Tripropylborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Borane, tripropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Borane, tripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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